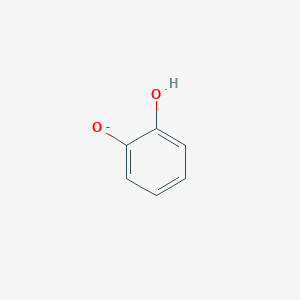

Catecholate(1-)

描述

UV-Vis Spectroscopy

Catecholate(1−) exhibits strong absorption bands in the 275–293 nm range, attributed to π→π* transitions in the aromatic ring. Coordination to metal ions shifts these bands due to ligand-to-metal charge transfer (LMCT). For instance, iron(III)-catecholato complexes show LMCT bands at 450–550 nm, while titanium(IV) complexes absorb at 320–400 nm.

Infrared Spectroscopy

IR spectra of catecholate(1−) feature characteristic stretches:

- C–O vibrations : 1250–1275 cm⁻¹ (antisymmetric) and 1478–1482 cm⁻¹ (symmetric).

- O–H stretches : Absent in the deprotonated form but appear at 3300–3500 cm⁻¹ in protonated catechol.

In metal complexes, shifts in C–O stretches (Δν = 20–50 cm⁻¹) indicate coordination-induced changes in bond order.

NMR Spectroscopy

¹H NMR signals for catecholate(1−) are highly solvent-dependent. In DMSO-d₆, free catecholate(1−) resonates at δ 6.57–6.69 ppm for aromatic protons and δ 8.81 ppm for hydroxyl groups. Metal coordination deshields aromatic protons, causing upfield shifts (Δδ = 0.3–0.5 ppm). ¹³C NMR spectra show catecholate carbons at δ 115–125 ppm, with downfield shifts upon metal binding.

Figure 2: Comparative UV-Vis Spectra of Catecholate(1−) Complexes

属性

IUPAC Name |

2-hydroxyphenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Biochemical Applications

1.1 Antioxidant Properties

Catecholate(1-) and its derivatives exhibit notable antioxidant activities. Research has shown that catechol thioethers, which include catecholate structures, can protect biological molecules from oxidative damage, demonstrating potential therapeutic applications in preventing cellular damage caused by free radicals. For instance, certain catechol derivatives have been synthesized and evaluated for their ability to inhibit lipid peroxidation and DNA damage, with some compounds showing antioxidant effects comparable to established antioxidants like Trolox .

1.2 Antiviral Activity

Recent studies have highlighted the role of catecholate derivatives in antiviral therapies, particularly against SARS-CoV-2. Natural catechol derivatives have been identified as covalent inhibitors of the viral protease 3CLpro, crucial for viral replication. Compounds such as brazilin and oleuropein have shown significant inhibitory effects, with IC50 values indicating strong potential for drug development against COVID-19 . The catechol core is essential for these activities, suggesting that catecholate(1-) could be a valuable scaffold for designing novel antiviral agents.

Materials Science Applications

2.1 Metal-Catecholate Complexes

Catecholate(1-) plays a critical role in the formation of metal-catecholate complexes, which are important in various biological and synthetic processes. These complexes are known for their ability to facilitate metal ion internalization and enhance the mechanical properties of materials such as mussel byssus threads. Studies have demonstrated that iron-catecholate complexes contribute to the hardness and extensibility of these threads through effective crosslinking mechanisms .

2.2 Biomaterials Development

The interactions between catecholate(1-) and metals have been explored for developing biomaterials with enhanced properties. The coordination chemistry of catecholates allows for the design of materials with specific mechanical strengths and self-healing capabilities, making them suitable for applications in tissue engineering and regenerative medicine .

Medicinal Chemistry Applications

3.1 Drug Development

Catecholate(1-) derivatives are being investigated for their potential as drug candidates due to their ability to modulate biological pathways. For example, the interaction of catechol derivatives with the Nrf2/Keap1 pathway has implications for cancer treatment, enhancing cellular resistance to oxidative stress and chemotherapeutic agents . This highlights the importance of catecholate(1-) in developing drugs targeting oxidative stress-related diseases.

3.2 Enzyme Inhibition

The ability of catecholate(1-) to act as an inhibitor for various enzymes has been documented, providing insights into its pharmacological potential. For instance, research has indicated that certain catechol derivatives can selectively inhibit cysteine proteases, which are implicated in various diseases including cancer and viral infections . This specificity opens avenues for targeted therapeutic strategies.

Case Studies

准备方法

Role of Boron Tribromide in Demethylation

BBr3 acts as a Lewis acid, coordinating to methoxy oxygen atoms and facilitating methyl group abstraction. The reaction proceeds via a two-step mechanism:

-

Formation of a BBr3-methoxy adduct , weakening the C–O bond.

-

Nucleophilic attack by bromide ions, yielding methyl bromide and the catechol intermediate.

Optimization studies show that stoichiometric BBr3 (1.2 equivalents per methoxy group) and rigorous moisture exclusion are critical for maximizing yields.

Solvent Effects in MOF Synthesis

In the solvothermal synthesis of PorphCat-Fe , DMF serves dual roles:

-

Solvent : Dissolves Fe(II) salts and porphyrin linkers.

-

Base : Facilitates catechol deprotonation via its weakly basic dimethylamine moiety.

Alternative solvents (e.g., ethanol or water) result in incomplete coordination or framework collapse, underscoring DMF’s importance.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR of catecholate(1-) shows a downfield shift for hydroxyl protons (δ 8.5–9.5 ppm) compared to neutral catechol (δ 6.5–7.5 ppm). For demethylated products, the absence of methoxy signals (δ ~3.8 ppm) confirms complete conversion.

常见问题

Basic Research Questions

Q. What experimental methods are most reliable for synthesizing and characterizing catecholate(1⁻) ligands in coordination chemistry?

- Methodological Answer : Synthesis typically involves deprotonation of catechol using alkaline agents (e.g., NaOH/KOH) in anhydrous solvents like methanol or DMF under inert atmospheres . Characterization requires UV-Vis spectroscopy to confirm ligand-to-metal charge transfer bands, cyclic voltammetry for redox behavior analysis, and elemental analysis to verify stoichiometry. Reproducibility hinges on precise pH control and solvent purity .

Q. How can researchers ensure the stability of catecholate(1⁻) in aqueous and non-aqueous systems during experiments?

- Methodological Answer : Stability assays should include time-resolved UV-Vis spectroscopy to monitor degradation kinetics under varying pH (2–12), temperature (4–80°C), and oxygen levels. Buffered solutions (e.g., phosphate or acetate buffers) mitigate pH shifts, while chelating agents (e.g., EDTA) reduce metal-induced oxidation . Redox stability is validated via cyclic voltammetry, comparing oxidation potentials against reference compounds like hydroquinone .

Q. What spectroscopic techniques are critical for distinguishing catecholate(1⁻) from its protonated or oxidized forms?

- Methodological Answer : IR spectroscopy identifies deprotonation via loss of O–H stretches (~3200 cm⁻¹) and shifts in C–O vibrational modes (~1250–1450 cm⁻¹). Electron paramagnetic resonance (EPR) detects paramagnetic intermediates in oxidation pathways. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [C₆H₄O₂]⁻ at m/z 108.02) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported redox potentials of catecholate(1⁻)-metal complexes?

- Methodological Answer : Contradictions often arise from solvent polarity, reference electrode inconsistencies, or ligand protonation states. Standardize measurements using IUPAC-recommended reference electrodes (e.g., Ag/AgCl in non-aqueous systems) and control ionic strength with supporting electrolytes (e.g., TBAPF₆). Compare data across multiple techniques (cyclic voltammetry, potentiometry) and validate with DFT calculations to reconcile discrepancies .

Q. What strategies optimize the use of catecholate(1⁻) in designing redox-active metal-organic frameworks (MOFs)?

- Methodological Answer : Employ X-ray crystallography to resolve coordination geometries (monodentate vs. bidentate binding) and assess framework stability via thermogravimetric analysis (TGA). Electrochemical impedance spectroscopy (EIS) quantifies charge transport efficiency, while in situ Raman spectroscopy tracks structural changes during redox cycling . For reproducibility, document synthesis parameters (e.g., metal-to-ligand ratio, solvent dielectric constant) in full .

Q. How can researchers address conflicting data on catecholate(1⁻)’s role in environmental redox processes (e.g., iron oxide dissolution vs. pollutant degradation)?

- Methodological Answer : Use speciation modeling (e.g., PHREEQC) to predict ligand behavior under environmental conditions (pH, ionic strength). Kinetic studies with stopped-flow spectroscopy quantify reaction rates, while isotope labeling (e.g., ¹⁸O tracking) distinguishes ligand-mediated pathways from abiotic processes. Cross-validate findings with field samples using LC-MS/MS to detect degradation byproducts .

Q. What computational approaches best complement experimental studies of catecholate(1⁻)’s electronic structure and reactivity?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals and redox potentials. Molecular dynamics (MD) simulations model solvation effects, while natural bond orbital (NBO) analysis identifies charge-transfer interactions. Validate computational models against experimental UV-Vis and XPS data .

Data Interpretation & Conflict Resolution

Q. How should researchers analyze conflicting results in catecholate(1⁻)’s binding affinity across different metal ions?

- Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding constants (Ka) under identical conditions (pH 7.4, 25°C). Use competitive binding assays with EDTA to rank metal selectivity. Statistically compare datasets using ANOVA to identify outliers, and consult crystallographic databases (e.g., CCDC) to correlate affinity with coordination geometry .

Q. What methodologies validate the purity of catecholate(1⁻) samples in studies reporting anomalous reactivity?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR) techniques to detect impurities. Quantify trace metals via inductively coupled plasma mass spectrometry (ICP-MS). Replicate experiments with commercially available high-purity catechol derivatives to isolate sample quality as a variable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。